molecular formula C15H17N3O2 B11676620 N'-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

N'-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Cat. No.: B11676620
M. Wt: 271.31 g/mol
InChI Key: UPZPKJMDIQGBIS-LFIBNONCSA-N
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Description

N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme is as follows:

3-Methoxybenzaldehyde+2-(1-methyl-1H-pyrrol-2-yl)acetohydrazideN’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide\text{3-Methoxybenzaldehyde} + \text{2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide} \rightarrow \text{N'-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide} 3-Methoxybenzaldehyde+2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide→N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be necessary to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-Methoxybenzylidene)-2-(1H-pyrrol-2-YL)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-indol-2-YL)acetohydrazide
  • N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-3-YL)acetohydrazide

Uniqueness

N’-(3-Methoxybenzylidene)-2-(1-methyl-1H-pyrrol-2-YL)acetohydrazide is unique due to its specific structural features, such as the presence of the methoxybenzylidene and pyrrol moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H17N3O2/c1-18-8-4-6-13(18)10-15(19)17-16-11-12-5-3-7-14(9-12)20-2/h3-9,11H,10H2,1-2H3,(H,17,19)/b16-11+

InChI Key

UPZPKJMDIQGBIS-LFIBNONCSA-N

Isomeric SMILES

CN1C=CC=C1CC(=O)N/N=C/C2=CC(=CC=C2)OC

Canonical SMILES

CN1C=CC=C1CC(=O)NN=CC2=CC(=CC=C2)OC

Origin of Product

United States

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